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For Researchers, Scientists, and Drug Development Professionals

Introduction to Maltol Isobutyrate

Maltol isobutyrate is a flavoring substance recognized for its characteristic sweet, fruity, and
caramel-like sensory profile.[1][2][3][4][5][€] It is designated as a Generally Recognized as Safe
(GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA), with the
assigned number 3462.[7] A closely related compound, ethyl maltol isobutyrate, is also
recognized as a flavoring agent with FEMA number 4534.[3][9][10][11]

The primary application of maltol isobutyrate in the food and beverage industry is to impart its
pleasant flavor. However, its potent sweet and fruity characteristics also make it an effective
agent for masking undesirable off-notes commonly found in beverages, such as bitterness,
metallic tastes, and astringency.[12][13][14] This is particularly relevant in the development of
functional beverages, nutraceutical drinks, and oral pharmaceutical formulations where active
ingredients can often impart unpleasant sensory attributes.

This document provides detailed application notes and experimental protocols for researchers,
scientists, and drug development professionals to effectively utilize maltol isobutyrate for off-
note masking in beverage formulations.

Physicochemical Properties of Maltol Isobutyrate
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A summary of the key physicochemical properties of maltol isobutyrate is presented in Table

1. Understanding these properties is crucial for its effective incorporation into beverage

systems.
Property Value Reference
FEMA Number 3462 [7]
CAS Number 65416-14-0 [4117]
Molecular Formula C10H1204 [4][15]
Molecular Weight 196.20 g/mol [15]
Appearance Colorless to pale yellow liquid [3][16]
] Sweet, fruity, strawberry,
Odor Profile ) [1112][5]
caramellic, cotton candy
Sweet, jammy, fruity, milky,
) caramellic, with bubble gum
Taste Profile [5]
and cotton candy nuances at
10-30 ppm
B Soluble in alcohol, insoluble in
Solubility [16]
water
Boiling Point 176 °C @ 7.00 mm Hg [2]
Flash Point 93.33 °C (200 °F) [2]

Experimental Protocols
Sensory Evaluation of Off-Note Masking Efficacy

A trained sensory panel is the most critical tool for evaluating the effectiveness of maltol

isobutyrate in masking off-notes. The following protocol outlines a general procedure for a

descriptive sensory analysis.

Objective: To quantify the reduction in specific off-notes and the overall improvement in the

flavor profile of a beverage upon the addition of maltol isobutyrate.
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Materials:
o Base beverage formulation with the target off-note.

» Maltol isobutyrate solution (prepared in a suitable solvent, e.g., propylene glycol or ethanol,
at a known concentration).

o Control samples (base beverage without maltol isobutyrate).

o Test samples (base beverage with varying concentrations of maltol isobutyrate).
o Palate cleansers (e.g., unsalted crackers, filtered water).

» Standard sensory evaluation booths with controlled lighting and temperature.

» Data collection software or paper ballots.

Procedure:

e Panelist Training: Train a panel of 8-12 individuals to identify and rate the intensity of specific
off-notes (e.g., bitterness, metallic, astringent) and desirable flavor attributes in the base
beverage. Use reference standards for each attribute.

e Sample Preparation:
o Prepare a control sample of the base beverage.

o Prepare a series of test samples by adding maltol isobutyrate at varying concentrations
(e.g., 5, 10, 20, 50 ppm). The optimal concentration range should be determined through
preliminary screening.

o Code all samples with random three-digit numbers to blind the panelists.
o Evaluation:

o Present the samples to the panelists in a randomized order.
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o Instruct panelists to rinse their mouths with a palate cleanser before evaluating each
sample.

o Panelists should rate the intensity of each predefined attribute (e.g., bitterness, metallic
aftertaste, strawberry aroma, overall sweetness) on a labeled magnitude scale (LMS) or a
15-point intensity scale.

e Data Analysis:

o Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine
significant differences between the control and test samples.

o Generate spider plots or bar charts to visualize the sensory profiles of the different
formulations.

Expected Outcome: A quantitative assessment of the reduction in off-note intensity and an
understanding of the impact of different concentrations of maltol isobutyrate on the overall
flavor profile of the beverage.

Experimental Workflow for Sensory Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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